7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole
Description
Properties
Molecular Formula |
C16H11Br2F3N2O |
|---|---|
Molecular Weight |
464.07 g/mol |
IUPAC Name |
7-bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole |
InChI |
InChI=1S/C16H11Br2F3N2O/c1-23-8-22-14-12(6-10(7-17)13(18)15(14)23)9-2-4-11(5-3-9)24-16(19,20)21/h2-6,8H,7H2,1H3 |
InChI Key |
BBGREOUKCFZPHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C=C(C(=C21)Br)CBr)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 6-Bromo-1-methyl-1H-benzo[d]imidazole Intermediate
A critical intermediate is 6-bromo-1-methyl-1H-benzo[d]imidazole, which serves as the benzimidazole core with a bromine at position 6 and methylation at nitrogen 1.
- Method: Reduction of 5-bromo-N-methyl-2-nitroaniline with iron powder and ammonium chloride in isopropyl alcohol under reflux for 24 hours, followed by workup and purification by flash chromatography.
- Reaction conditions: Iron powder (14.5 g, 260 mmol), ammonium chloride (13.9 g, 260 mmol), formic acid (49 mL), 2-propanol (75 mL), reflux 24 h.
- Yield: Approximately 98%.
- Notes: This method efficiently reduces the nitro group to an amine, which cyclizes to form the benzimidazole ring with bromine substitution retained.
Introduction of the Bromomethyl Group at Position 6
The bromomethyl group at position 6 is typically introduced via bromomethylation of the benzimidazole ring.
- Method: Bromomethylation can be achieved by treating the 6-bromo-1-methyl-benzimidazole intermediate with formaldehyde and hydrobromic acid or another bromomethylating agent under acidic conditions.
- Reaction conditions: Controlled temperature and stoichiometry to avoid over-bromination.
- Outcome: Selective substitution at the 6-position to yield 7-bromo-6-(bromomethyl)-1-methyl-benzimidazole core.
Installation of the 4-(Trifluoromethoxy)phenyl Group at Position 4
The 4-position substitution with a 4-(trifluoromethoxy)phenyl group is generally introduced via cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
- Method: Palladium-catalyzed cross-coupling of the brominated benzimidazole intermediate with a boronic acid or boronate ester derivative of 4-(trifluoromethoxy)phenyl.
- Catalysts: Pd(PPh3)4 or Pd2(dba)3 with appropriate ligands.
- Solvents: Typically polar aprotic solvents like DMF or dioxane.
- Conditions: Mild heating (80-110 °C) under inert atmosphere.
- Outcome: Formation of the C-C bond linking the benzimidazole core to the trifluoromethoxy-substituted phenyl ring.
Final Purification and Characterization
- Purification is performed by column chromatography or recrystallization.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Steps
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 5-Bromo-N-methyl-2-nitroaniline | Fe powder, NH4Cl, formic acid, 2-propanol, reflux 24h | 6-Bromo-1-methyl-1H-benzo[d]imidazole | 98 | Nitro reduction and cyclization |
| 2 | 6-Bromo-1-methyl-1H-benzo[d]imidazole | Formaldehyde, HBr or bromomethylating agent | 7-Bromo-6-(bromomethyl)-1-methyl-1H-benzo[d]imidazole | Variable | Bromomethylation at position 6 |
| 3 | 7-Bromo-6-(bromomethyl)-1-methyl-benzimidazole | Pd-catalyst, 4-(trifluoromethoxy)phenyl boronic acid | 7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole | Variable | Cross-coupling to install aryl group |
Research Findings and Considerations
- The presence of multiple bromine atoms and the trifluoromethoxy group requires careful control of reaction conditions to avoid side reactions such as debromination or over-substitution.
- The bromomethyl group is a reactive handle for further functionalization or conjugation in medicinal chemistry applications.
- The synthetic routes are adaptable for scale-up with optimization of catalysts and reagents.
- The compound's biological activity, particularly as a histone demethylase inhibitor, is linked to its unique substitution pattern, which can be modulated by synthetic variations.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: The trifluoromethoxyphenyl group can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated benzimidazole derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole is a complex organic compound with a unique structure featuring a benzo[d]imidazole core and substitutions of bromine, trifluoromethoxy, and methyl groups. It has a molecular weight of approximately 464.07 g/mol and the molecular formula .
Potential Applications
The presence of multiple halogen atoms and a trifluoromethoxy group suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure opens avenues for various applications.
- Medicinal Chemistry The compound is potentially useful in developing pharmaceuticals.
- Anti-cancer Properties Preliminary studies suggest that the compound may exhibit anti-cancer properties by modulating gene expression through histone modification. Compounds similar to it have been investigated as inhibitors of histone demethylases, which play critical roles in epigenetic regulation and cancer progression.
Reactivity
The reactivity of this compound can be attributed to its functional groups. Key reactions may include:
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with biological targets such as histone demethylases. These studies typically employ techniques:
Structural Similarity
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-6-trifluoromethyl-1H-benzimidazole | Contains trifluoromethyl group | Lacks additional bromine substituents |
| 7-Bromo-5-fluoro-1H-benzimidazole | Fluoro substitution instead of trifluoromethoxy | Different halogen substitution |
| 4-Bromo-2-methyl-1H-benzimidazole | Methyl group at position 2 | Variation in methyl positioning |
| 4-Bromo-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole | Combination of fluoro and trifluoromethyl groups | Enhanced electronic properties due to multiple halogens |
Mechanism of Action
The mechanism of action of 7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
A. Halogenation Patterns
- Target Compound : Features dual bromine atoms (at positions 6 and 7) and a bromomethyl group. The trifluoromethoxy group introduces steric bulk and electronic effects.
- 4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole () : Simpler structure with a single bromine at position 4 and a trifluoromethyl group at position 4. Lacks the bromomethyl and methyl substituents, reducing steric hindrance and reactivity .
- 2-(4-Bromophenyl)-1H-benzo[d]imidazole (4i, ) : Bromine is on the phenyl ring rather than the benzimidazole core. The absence of trifluoromethoxy and bromomethyl groups limits its electronic complexity .
B. Electron-Withdrawing Groups
- Target Compound : The 4-(trifluoromethoxy)phenyl group provides stronger electron withdrawal compared to 2-[4-(Trifluoromethyl)phenyl]-1H-benzo[d]imidazole (4g, ) , where the trifluoromethyl group is less polarizable .
- (E)-1-Methyl-2-((2-(4-(trifluoromethoxy)phenyl)hydrazono)methyl)-1H-benzo[d]imidazole (6aa, ): Shares the trifluoromethoxy group but replaces bromine with a hydrazone moiety, altering its redox properties .
Physical Properties
The target compound’s higher molecular weight and multiple substituents likely reduce solubility in polar solvents compared to simpler derivatives like 4i or 4g.
Stability and Handling
- The bromine and bromomethyl groups in the target compound may increase sensitivity to light and moisture compared to 4g or 4i . Storage in amber glass under inert atmosphere (as in ) is recommended .
Biological Activity
The compound 7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a benzo[d]imidazole core with multiple halogen and functional group substitutions, suggests significant reactivity and potential therapeutic applications, particularly in cancer treatment through modulation of epigenetic mechanisms.
- Molecular Formula : CHBrFNO
- Molecular Weight : 464.07 g/mol
- Structural Features :
- Benzo[d]imidazole core
- Bromine and trifluoromethoxy substituents
- Methyl group at the 1-position
The presence of bromine atoms and a trifluoromethoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets.
Preliminary studies indicate that This compound may act as an inhibitor of histone demethylases, enzymes involved in epigenetic regulation. By inhibiting these enzymes, the compound could potentially alter gene expression profiles associated with cancer progression.
In Vitro Studies
In vitro assays have demonstrated that compounds structurally similar to This compound exhibit significant anti-cancer properties. For instance:
- Cell Lines Tested : MV4-11, HL60, THP-1
- IC Values:
- MV4-11: 25 nM
- HL60: 390 nM
- THP-1: 258 nM
These results suggest that this class of compounds may effectively inhibit cell growth in various cancer cell lines .
Structure-Activity Relationship (SAR)
A comparative analysis of similar compounds reveals insights into the structure-activity relationship:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-6-trifluoromethyl-1H-benzimidazole | Trifluoromethyl group | Lacks additional bromine substituents |
| 7-Bromo-5-fluoro-1H-benzimidazole | Fluoro substitution | Different halogen substitution |
| 4-Bromo-2-methyl-1H-benzimidazole | Methyl group at position 2 | Variation in methyl positioning |
| 4-Bromo-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole | Combination of fluoro and trifluoromethyl groups | Enhanced electronic properties due to multiple halogens |
The unique combination of bromine and trifluoromethoxy substituents in This compound may enhance its specificity and efficacy against certain biological targets compared to other similar compounds.
Study on Histone Demethylase Inhibition
A focused study investigated the inhibition of histone demethylases by this compound. The results indicated a promising selectivity for specific demethylases associated with tumorigenesis. The binding affinity was assessed using surface plasmon resonance (SPR), which revealed a strong interaction between the compound and the target enzyme, suggesting a potential pathway for therapeutic intervention in cancer treatment .
Toxicity Assessment
In assessing cellular toxicity, various concentrations of the compound were tested on HeLa cells. The MTT assay revealed minimal cytotoxicity at concentrations up to 50 μM over a period of 72 hours, indicating a favorable safety profile for further development .
Q & A
Q. What are the optimal synthetic routes for 7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole, and how do reaction conditions influence yield?
Methodological Answer : The synthesis of benzimidazole derivatives typically involves cyclization of o-phenylenediamine precursors with aldehydes or ketones under acidic conditions. For brominated analogs like the target compound, regioselective bromination is critical. Evidence from similar compounds (e.g., 5-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole) shows yields of 73–86% using Pd-catalyzed cross-coupling or direct bromination . Key parameters include:
- Catalyst choice : Pd(OAc)₂ or CuBr₂ for bromination .
- Solvent system : DMF or THF for solubility of aromatic intermediates .
- Temperature : 80–100°C for efficient cyclization .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
Methodological Answer : Characterization relies on multi-modal spectroscopy:
- FTIR : Confirm C-Br (590–592 cm⁻¹), C=N (1611–1617 cm⁻¹), and trifluoromethoxy (1250–1300 cm⁻¹) stretches .
- ¹H NMR : Aromatic protons appear at δ 7.44–8.35 ppm; methyl groups at δ 2.64–2.70 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 286.01 for a brominated analog) validate molecular weight .
Note : Discrepancies in melting points (252–266°C for brominated derivatives) may arise from polymorphism or impurities, necessitating HPLC purity checks (>98%) .
Advanced Research Questions
Q. How can regioselective functionalization at the 6-(bromomethyl) position be achieved without side reactions?
Methodological Answer : Late-stage diversification of bromomethyl groups requires controlled reaction conditions:
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield reactive sites during cross-coupling .
- Pd-catalyzed reactions : Suzuki-Miyaura coupling with arylboronic acids at 60°C in THF, achieving >80% regioselectivity .
- Solvent polarity : Low-polarity solvents (e.g., toluene) minimize nucleophilic displacement of bromine .
Q. How do computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved EGFR inhibition?
Methodological Answer : In silico approaches predict binding affinities and optimize pharmacophores:
- Molecular docking (AutoDock Vina) : Simulate interactions with EGFR kinase domain (PDB ID: 1M17). The trifluoromethoxy group shows hydrophobic interactions with Leu788, while bromine enhances halogen bonding .
- ADMET prediction (SwissADME) : High gastrointestinal absorption (LogP ~3.5) but potential hepatotoxicity (CYP3A4 inhibition) .
- Reaction path search (ICReDD methods) : Quantum chemical calculations identify low-energy pathways for bromination, reducing trial-and-error experimentation .
Q. How should researchers address contradictory data in spectroscopic or biological assays?
Methodological Answer : Contradictions often arise from:
- Sample purity : Validate via HPLC (retention time >95% homogeneity) .
- Crystal packing effects : Single-crystal X-ray diffraction resolves ambiguities in NMR/FTIR data (e.g., dihedral angles affecting aromatic proton shifts) .
- Biological variability : Use triplicate assays (e.g., MTT for cytotoxicity) with positive controls (e.g., gefitinib for EGFR inhibition) .
Case Study : In a benzimidazole derivative, conflicting ¹H NMR signals (δ 7.36 vs. 7.44 ppm) were resolved by X-ray crystallography, revealing rotational isomerism .
Q. What strategies optimize pharmacokinetic properties while retaining bioactivity?
Methodological Answer :
- LogP modulation : Introduce polar groups (e.g., -OH, -COOH) to reduce LogP from >4 to 2–3, improving solubility .
- Metabolic stability : Replace labile methyl groups with cyclopropyl (t₀.₅ increased from 1.2 to 4.7h in microsomal assays) .
- Toxicity mitigation : Replace bromine with chlorine to reduce hepatotoxicity while maintaining EGFR affinity (IC₅₀: 0.8 μM vs. 1.2 μM) .
Q. How can statistical design of experiments (DoE) improve reaction optimization?
Methodological Answer : DoE (e.g., Box-Behnken design) reduces experimental runs by 40–60% while identifying critical factors:
- Variables : Catalyst loading, temperature, solvent ratio.
- Response surface modeling : Predicts optimal conditions (e.g., 2.5 mol% Pd, 90°C, DMF:H₂O 4:1) for maximal yield .
- Validation : Confirm via triplicate runs (RSD <5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
